Bienvenue dans la boutique en ligne BenchChem!

N-(4-Chlorophenyl)-4-phenylbutanamide

HDAC6 inhibition antiproliferative activity leukemia

Why B-R2B? It’s the only characterized non-hydroxamate HDAC6 inhibitor that blocks the active-site entrance rather than chelating zinc. This non-competitive mechanism avoids the off-target liabilities of pan-HDAC inhibitors like vorinostat. With a defined binding pose validated by 100 ns MD simulations, it shows 6.1-fold selectivity for AML (THP-1) over CML (Kasumi) cells, enabling clean target-engagement studies. A structurally distinct reference for SAR programs seeking to bypass hydroxamic acid pharmacokinetic issues. Full in silico-to-in vitro characterization package published, ensuring reproducible experimental design.

Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
Cat. No. B312674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenyl)-4-phenylbutanamide
SynonymsN-(4-chlorophenyl)-4-phenylbutanamide
Molecular FormulaC16H16ClNO
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)
InChIKeyDVUJDCSVFNOWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-4-phenylbutanamide (B-R2B): Procurement-Grade HDAC6 Inhibitor for Oncology and Epigenetics Research


N-(4-Chlorophenyl)-4-phenylbutanamide (designated B-R2B in the primary literature) is a synthetically derived phenylbutyric acid monophenylamide that functions as a histone deacetylase 6 (HDAC6) inhibitor with demonstrated antineoplastic activity [1]. Identified through an integrated in silico design and experimental validation workflow, B-R2B was selected from a series of phenyl butyric acid derivatives using tubacin—a well-established HDAC6-selective inhibitor—as the reference comparator [1]. The compound (MF: C₁₆H₁₆ClNO; MW: 273.75 g/mol; XLogP3-AA: 4) has been characterized for its HDAC6 inhibitory activity using the Fluor-de-Lys fluorometric drug discovery kit and has shown antiproliferative effects across a panel of cervical cancer and leukemia cell lines [1][2].

Why N-(4-Chlorophenyl)-4-phenylbutanamide Cannot Be Interchanged with Tubacin, 4-Phenylbutyric Acid, or Positional Isomers


HDAC6 inhibitors within the phenylbutanamide class exhibit profound functional divergence driven by small structural perturbations. The parent compound 4-phenylbutyric acid is a weak, non-selective HDAC inhibitor requiring millimolar concentrations (IC₅₀ range 1–5 mM) and engages multiple off-target pathways including endoplasmic reticulum stress modulation . Tubacin, while a highly potent HDAC6 inhibitor (IC₅₀ = 4 nM; ~350-fold selective over HDAC1), differs fundamentally from B-R2B in binding-site topology: B-R2B occupies the entrance of the HDAC6 active pocket—sterically blocking substrate access in a non-competitive manner—whereas tubacin targets the catalytic domain interior [1]. Furthermore, the positional isomer N-(2-chlorophenyl)-4-phenylbutanamide places the chlorine substituent ortho rather than para to the amide nitrogen, which is predicted to alter both the electrostatic surface and the dihedral angle between the chlorophenyl ring and the butanamide scaffold, thereby affecting HDAC6 binding recognition [1]. These molecular-level distinctions render simple analog substitution scientifically invalid for procurement decisions where specific binding mode, selectivity window, and cell-type-dependent antiproliferative profile are the critical experimental variables.

N-(4-Chlorophenyl)-4-phenylbutanamide: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Cell-Type-Selective Antiproliferative Profile of B-R2B Across Leukemia and Cervical Cancer Lines

B-R2B demonstrates a differential antiproliferative potency across four cancer cell lines, with a 6.1-fold window between the most sensitive (THP-1 acute myeloid leukemia) and least sensitive (Kasumi chronic myelogenous leukemia) lines. This cell-type-dependent cytotoxicity profile contrasts with the pan-cytotoxic behavior of the broad-spectrum HDAC inhibitor vorinostat (SAHA), which shows IC₅₀ values of 0.86–0.97 µM across multiple cell lines with substantially less inter-line discrimination [1][2]. The quantitative differential—THP-1 IC₅₀ = 16.5 µM vs. Kasumi IC₅₀ = 101 µM—provides a measurable selectivity ratio that is meaningful for experimental designs requiring leukemia-subtype-specific HDAC6 targeting [1].

HDAC6 inhibition antiproliferative activity leukemia cervical cancer cell line panel

Non-Competitive Binding Mode at the HDAC6 Active Pocket Entrance: A Mechanistic Distinction from Active-Site Inhibitors

B-R2B exhibits a non-competitive inhibition mechanism, as established through 100 ns molecular dynamics (MD) simulations coupled with MMGBSA free energy calculations on the B-R2B–HDAC6 complex [1]. The MD trajectory reveals that B-R2B localizes to the entrance of the HDAC6 active pocket, sterically obstructing substrate ingress without occupying the catalytic zinc-binding site [1]. This binding topology is mechanistically analogous to that of tubacin—the reference HDAC6-selective inhibitor—but is achieved by a structurally distinct chemotype lacking the complex cap-linker-zinc-binding-group architecture of tubacin [1]. By contrast, vorinostat and most hydroxamate-based HDAC inhibitors function as active-site-directed, competitive inhibitors that directly chelate the catalytic zinc ion . The non-competitive mode of B-R2B implies that its inhibitory potency is independent of substrate concentration, offering a distinct pharmacological profile for experiments conducted under varying endogenous substrate levels.

HDAC6 non-competitive inhibition molecular dynamics MMGBSA binding mode

Structural Differentiation from the Parent Compound 4-Phenylbutyric Acid: Amidation Confers Target Selectivity

The conversion of the carboxylic acid group of 4-phenylbutyric acid to the 4-chlorophenyl amide in B-R2B represents a key structural transformation that reorients the compound from a weak, non-selective HDAC inhibitor (4-PBA IC₅₀ range: 1–5 mM for HDAC inhibition) to a targeted HDAC6 inhibitor with measurable antiproliferative activity at micromolar concentrations . The amidation eliminates the free carboxylate, removing the primary zinc-binding pharmacophore and redirecting molecular recognition toward the HDAC6 pocket entrance via the chlorophenylamide moiety—as evidenced by the MD simulation data [1]. Additionally, the 4-chloro substitution on the anilide ring introduces a hydrophobic and electron-withdrawing element absent in the unsubstituted phenylbutanamide, contributing to the binding free energy at the HDAC6 entrance site [1]. This dual modification (amide formation plus para-chlorination) shifts the inhibitory mechanism from competitive zinc chelation to non-competitive steric blockade.

structure-activity relationship SAR phenylbutyric acid HDAC inhibitor amidation

Chlorine Positional Isomerism: Para-Substitution (4-Cl) Versus Ortho-Substitution (2-Cl) on the Anilide Ring

N-(4-Chlorophenyl)-4-phenylbutanamide (B-R2B, para-chloro) and its ortho-chloro isomer N-(2-chlorophenyl)-4-phenylbutanamide share identical molecular formula and molecular weight but differ in the position of the chlorine substituent on the anilide ring [1]. This positional difference carries distinct steric and electronic consequences: the para-chloro substituent extends the molecular dipole along the long axis of the molecule, whereas the ortho-chloro substituent introduces steric hindrance proximal to the amide NH, restricting the rotational freedom of the chlorophenyl ring relative to the butanamide backbone [1]. The primary literature explicitly identifies B-R2B (para-substituted) as the lead compound from the in silico screening funnel that progressed to synthesis and biological evaluation, indicating that the para-substitution pattern was favored by the docking scores against HDAC6 conformers and the theoretical ADMET filter [1]. The ortho isomer was not selected for biological characterization in the same study, and no published head-to-head HDAC6 inhibition data exist for these two isomers tested under identical conditions [1].

positional isomer chlorine substitution SAR HDAC6 para vs ortho

N-(4-Chlorophenyl)-4-phenylbutanamide: Evidence-Anchored Research Application Scenarios for Scientific Procurement


Acute Myeloid Leukemia (AML) HDAC6-Targeted Mechanistic Studies Using THP-1 as the Primary Cellular Model

B-R2B is the appropriate HDAC6 inhibitor for AML-focused research programs, given its strongest antiproliferative activity against the THP-1 acute myeloid leukemia cell line (IC₅₀ = 16.5 µM) with a 6.1-fold selectivity over the chronic myelogenous leukemia line Kasumi (IC₅₀ = 101 µM) [1]. This cell-type selectivity profile enables researchers to probe HDAC6 dependency specifically in AML contexts while using Kasumi as a differential control. The non-competitive mechanism, validated by 100 ns MD simulations, ensures that observed antiproliferative effects are attributable to HDAC6 steric blockade rather than off-target zinc chelation, which is a confounding factor when using pan-HDAC inhibitors such as vorinostat (SAHA) [1].

Structure–Activity Relationship (SAR) Programs Exploring Non-Hydroxamate, Non-Competitive HDAC6 Inhibitor Chemotypes

B-R2B represents one of the few experimentally characterized examples of a non-hydroxamate, non-competitive HDAC6 inhibitor with a defined binding mode at the active-site entrance rather than the catalytic zinc pocket [1]. SAR programs aiming to develop HDAC6-selective inhibitors that avoid the pharmacokinetic liabilities associated with hydroxamic acid zinc-binding groups (e.g., vorinostat, tubastatin A, ricolinostat) can employ B-R2B as a structurally distinct reference compound. The chlorophenylamide scaffold provides a synthetic entry point for systematic variation of the anilide substituent, butanamide linker length, and terminal phenyl group—all while retaining the non-competitive binding topology confirmed by the MD-MMGBSA analysis [1].

Differential HDAC6 Pharmacology Studies Comparing Competitive Versus Non-Competitive Inhibition Mechanisms in Cervical Cancer Models

The HeLa cervical adenocarcinoma model (B-R2B IC₅₀ = 72.6 µM) provides a well-characterized system for comparing non-competitive HDAC6 inhibition (B-R2B) with active-site-directed competitive inhibitors such as tubacin (HDAC6 IC₅₀ = 4 nM) [1]. Researchers can pair B-R2B with tubacin in parallel HeLa assays to dissect whether observed biological outcomes (α-tubulin acetylation, cell cycle arrest, apoptosis induction) are driven by catalytic-site occupancy or by steric blockade at the substrate-access channel. This comparative design is uniquely enabled by B-R2B's well-defined pocket-entrance binding pose and its structural independence from the canonical cap-linker-ZBG pharmacophore model [1].

Procurement for Academic Compound Library Inclusion as a Validated, Non-Commercial HDAC6 Chemical Probe

For academic screening libraries and chemical biology core facilities, B-R2B offers a procurement-ready HDAC6 inhibitor that is distinct from widely available commercial probes (tubacin, tubastatin A, ricolinostat, vorinostat) by virtue of its non-hydroxamate chemotype, non-competitive mechanism, and its origin from a fully disclosed synthetic and characterization pipeline—including theoretical ADMET profiling, docking against multiple HDAC6 conformers, 100 ns MD simulation, and in vitro validation across four cancer cell lines [1]. This comprehensive characterization package, published in a peer-reviewed journal with an erratum confirming corrected authorship [2], provides the documentation rigor required for inclusion in curated chemical probe collections.

Quote Request

Request a Quote for N-(4-Chlorophenyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.